Wild‑Type HIV‑1 Reverse Transcriptase Inhibitory Potency: L‑697,695 vs. L‑696,229
Under identical assay conditions (recombinant HIV‑1 RT RNA‑directed DNA polymerase activity, pH 8.2), 3-(2-(4,7-dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one (L‑697,695, CHEMBL99235) exhibited an IC₅₀ of 9.6 nM, whereas the des‑chloro comparator L‑696,229 (CHEMBL83622) showed an IC₅₀ of 22 nM [1][2]. This corresponds to a 2.3‑fold improvement in biochemical potency conferred by the 4,7‑dichloro substitution.
| Evidence Dimension | HIV‑1 reverse transcriptase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.6 nM |
| Comparator Or Baseline | L‑696,229 (des‑chloro benzoxazole analog) – 22 nM |
| Quantified Difference | 2.3‑fold lower IC₅₀ (i.e., more potent) |
| Conditions | Recombinant HIV‑1 RT RNA‑directed DNA polymerase assay, pH 8.2; data curated from same Merck Sharp & Dohme screening campaign |
Why This Matters
For scientists selecting an NNRTI tool compound or reference standard, a 2.3‑fold potency advantage at the enzymatic level can translate into a lower concentration requirement in cellular or biochemical assays, reducing potential off‑target effects and compound consumption.
- [1] BindingDB Entry BDBM2223: CHEMBL99235 (L‑697,695) – IC₅₀ 9.6 nM against wild‑type HIV‑1 RT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2223 (accessed Apr 30, 2026). View Source
- [2] BindingDB Entry BDBM2215: CHEMBL83622 (L‑696,229) – IC₅₀ 22 nM against wild‑type HIV‑1 RT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2215 (accessed Apr 30, 2026). View Source
